N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide - 894063-52-6

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide

Catalog Number: EVT-2946568
CAS Number: 894063-52-6
Molecular Formula: C16H11N5O2
Molecular Weight: 305.297
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Classification: The [, , ]triazolo[4,3-b]pyridazine scaffold belongs to a class of heterocyclic compounds characterized by a fused triazole and pyridazine ring system.
  • Role in Scientific Research: Compounds containing this scaffold have garnered attention in scientific research, particularly in medicinal chemistry, due to their diverse range of biological activities. They have been investigated as potential:
    • α-Glucosidase and α-Amylase Inhibitors: Important for managing diabetes by regulating blood sugar levels. [ [] ]
    • p38 MAPK inhibitors: p38 mitogen-activated protein kinases (MAPKs) are therapeutic targets for inflammatory diseases. [ [] ]
    • LIN28B Inhibitors: LIN28B is a protein involved in development and is a potential target for cancer therapy. [ [], [] ]
    • Antimicrobial agents: Exhibit activity against various bacterial strains. [ [], [], [] ]
    • Anticancer agents: Show cytotoxic activity against cancer cell lines. [ [] ]
    • Adenosine Receptor Antagonists: These receptors are involved in various physiological processes, making their antagonists potential drug candidates. [ [] ]
  • Importance of Structural Modifications: The biological activity of [, , ]triazolo[4,3-b]pyridazine derivatives can be significantly influenced by substitutions at various positions on the core structure. Researchers are actively exploring these structure-activity relationships to develop compounds with improved potency and selectivity. [ [], [], [], [] ]
Synthesis Analysis
  • Diversity in Synthetic Routes: The synthesis of [, , ]triazolo[4,3-b]pyridazine derivatives can be achieved through various synthetic strategies, often involving cyclization reactions of appropriately substituted precursors. [ [], [], [], [] ]
  • Common Intermediates: Hydrazides, acid chlorides, and substituted triazoles are frequently employed as building blocks in the synthesis of these compounds. [ [], [] ]
  • Reaction Optimization: Researchers are continually optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purer products. [ [], [] ]
Molecular Structure Analysis
  • Functional Group Transformations: The [, , ]triazolo[4,3-b]pyridazine scaffold can undergo various chemical reactions, enabling the introduction of diverse functional groups and further modification of the compound's properties. [ [], [], [] ]
  • Key Reactions: Common reactions include alkylation, acylation, sulfonylation, and reactions with electrophiles. [ [], [], [] ]
Mechanism of Action
  • Target Specificity: The mechanism of action for [, , ]triazolo[4,3-b]pyridazine derivatives varies depending on the specific biological target and the substituents present on the core scaffold.
  • Enzyme Inhibition: Some derivatives act as enzyme inhibitors, either through competitive, non-competitive, or allosteric mechanisms. [ [], [] ]
  • Receptor Binding: Others bind to specific receptors, modulating their activity. [ [], [], [] ]
Physical and Chemical Properties Analysis
  • Property Diversity: The physical and chemical properties of [, , ]triazolo[4,3-b]pyridazine derivatives are diverse and influenced by the nature and position of substituents.
  • Solubility and LogP: Solubility and lipophilicity (often expressed as LogP) are crucial factors affecting the pharmacokinetic properties of these compounds. Researchers often modify substituents to optimize these parameters for desired drug-like characteristics. [ [], [] ]
Applications
  • Drug Discovery: The diverse biological activities of [, , ]triazolo[4,3-b]pyridazine derivatives make them attractive scaffolds for drug discovery efforts, particularly for diseases such as diabetes, cancer, and inflammatory disorders.
Future Directions
  • Further Exploration of SAR: Continued investigation into the structure-activity relationships of [, , ]triazolo[4,3-b]pyridazine derivatives is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: This series of compounds features a 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine core with a phenyl group at the 3-position. The phenyl group is further substituted with various benzamide or sulfonamide moieties. These derivatives were synthesized and evaluated for their antimicrobial activity. []
  • Relevance: These compounds share a common [, , ]triazolo[4,3-b]pyridazine scaffold with N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide. The key difference lies in the substitution at the 6-position of the triazolopyridazine ring (methyl group vs. unsubstituted) and the nature of the amide substituent on the phenyl ring (benzamide/sulfonamide vs. furan-2-carboxamide).

2-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide (Compound 10k)

  • Compound Description: This compound, 2-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide (Compound 10k), demonstrated potent inhibition of α-glucosidase and α-amylase enzymes. []
  • Relevance: Although this compound belongs to the triazolo[4,3-b][1,2,4]triazine class, it shares a similar structural arrangement with N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide. Both feature an aromatic ring (phenyl/pyridazine) fused to a triazole ring, which is further connected to a substituted phenyl ring via a linker. This compound highlights the potential biological relevance of similar structural motifs.
  • Compound Description: This compound, N-Methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632), acts as a small molecule inhibitor of the LIN28 protein. It disrupts the LIN28/let-7 interaction, leading to the rescue of let-7 processing and impacting cell differentiation and tumor-sphere formation. [, ]
  • Relevance: This compound is closely related to N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide, sharing the same core structure of a [, , ]triazolo[4,3-b]pyridazine ring linked to a phenyl group at the 3-position. The difference arises in the substituents at the 6-position of the triazolopyridazine ring (methyl group vs. unsubstituted) and the amide substituent on the phenyl ring (acetamide vs. furan-2-carboxamide). ,

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 displays functional selectivity for specific non-α1 GABAA receptors and was investigated for its potential to induce physical dependence. []
  • Relevance: While structurally distinct from N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide, L-838,417 highlights the biological significance of compounds featuring a 1,2,4-triazolo[4,3-b]pyridazine core, albeit with different substituents and overall structure. This suggests that modifications to the core structure can lead to diverse biological activities.

Properties

CAS Number

894063-52-6

Product Name

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide

Molecular Formula

C16H11N5O2

Molecular Weight

305.297

InChI

InChI=1S/C16H11N5O2/c22-16(14-5-2-8-23-14)18-12-4-1-3-11(9-12)13-6-7-15-19-17-10-21(15)20-13/h1-10H,(H,18,22)

InChI Key

ZGJOEMVNEMLRGW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NN4C=NN=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.